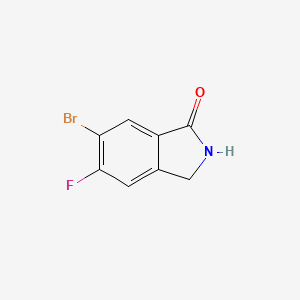
2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid is a compound with the CAS Number: 52448-15-4 . It is also known as (S)-2-Amino-3-(5-chloro-1H-indol-3-yl)propanoic acid . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
Indole derivatives, such as 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid, have been synthesized using various methods . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular formula of 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid is C11H11ClN2O2 . The InChI code is 1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 .Chemical Reactions Analysis
Indole derivatives, including 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has led to interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Safety and Hazards
Direcciones Futuras
Indole derivatives, including 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis of novel indole derivatives and the investigation of their biological activities .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid involves the reaction of 5-chloroindole-2-carboxylic acid with ethylenediamine followed by a decarboxylation reaction.", "Starting Materials": [ "5-chloroindole-2-carboxylic acid", "Ethylenediamine", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 5-chloroindole-2-carboxylic acid in diethyl ether and add ethylenediamine. Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium hydroxide to the mixture and stir for 1 hour. The pH should be around 12.", "Step 3: Acidify the mixture with hydrochloric acid to a pH of 2-3.", "Step 4: Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the diethyl ether solution to obtain the product as a white solid." ] } | |
Número CAS |
1379832-13-9 |
Nombre del producto |
2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid |
Fórmula molecular |
C11H11ClN2O2 |
Peso molecular |
238.7 |
Pureza |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



